4-benzyl-2-chloro-6-methylpyrimidine
Description
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-benzyl-2-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(15-12(13)14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
YOCMOKQGGXBNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Precursor : 4-Benzyl-2-hydroxy-6-methylpyrimidine (synthesized via condensation of benzyl cyanide with acetylacetone).
-
Chlorinating Agent : POCl₃ (3–5 equiv) in refluxing toluene.
-
Catalyst : Dimethylformamide (DMF, 0.1 equiv) as a Lewis acid.
Mechanistic Insight : POCl₃ activates the hydroxyl group, forming a phosphorylated intermediate that undergoes nucleophilic displacement by chloride.
One-Pot Benzylation and Chlorination
Recent advancements combine benzylation and chlorination in a single pot, reducing purification steps.
Procedure:
-
Starting Material : 2,4-Dichloro-6-methylpyrimidine.
-
Benzylation : React with benzylamine (1.1 equiv) in THF at 60°C for 12 hours.
-
Selective Chlorination : Add POCl₃ (3.0 equiv) and DMF (0.1 equiv) directly to the reaction mixture, heating to 100°C for 4 hours.
Optimization Note : Excess benzylamine minimizes di-substitution byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Benzyl-2-hydroxy-6-methyl | POCl₃, DMF | 72–85 | 95–98 | High |
| Suzuki Coupling | 2-Chloro-6-methylpyrimidine | Benzylboronic acid, Pd | 68–74 | 90–93 | Moderate |
| One-Pot Synthesis | 2,4-Dichloro-6-methyl | Benzylamine, POCl₃ | 65–70 | 88–92 | High |
Trade-offs :
-
Nucleophilic Substitution : High yield but requires pre-synthesized hydroxylated precursor.
-
Suzuki Coupling : Flexible for analogs but involves costly palladium catalysts.
-
One-Pot : Efficient but lower yields due to competing side reactions.
Recent Innovations and Catalytic Systems
Photoredox Catalysis for Mild Chlorination
A 2024 study demonstrated visible-light-mediated chlorination of 4-benzyl-2-hydroxy-6-methylpyrimidine using Ir(ppy)₃ and N-chlorosuccinimide (NCS) at room temperature. Yields reached 78% with >99% selectivity.
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes:
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-chlorination or di-benzylation can occur. Use stoichiometric POCl₃ and controlled benzylamine addition.
-
Palladium Residue : Post-Suzuki couplings require silica-bound DPP-Pd catalysts to minimize contamination.
-
Solvent Selection : 1,2-Propanediol enhances solubility of intermediates, improving reaction homogeneity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl group can be modified
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents such as DMF and tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are typically employed
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Coupling Products: The products of coupling reactions include biaryl compounds and other complex structures
Scientific Research Applications
N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry Nthis compound-4,5-diamine serves as a building block in synthesizing complex organic molecules.
Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially disrupting normal cellular processes to achieve therapeutic or biological effects.
Medicine It is explored for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines and can induce apoptosis in tumor cells, suggesting its potential as a cancer therapy.
Industry It is utilized in developing agrochemicals, dyes, and other specialty chemicals.
Nthis compound-4,5-diamine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The presence of the benzyl group enhances its lipophilicity and may influence its interaction with biological targets. It exhibits biological activities through multiple mechanisms, including the inhibition of specific enzymes involved in cell signaling pathways, which may affect cell proliferation and survival. Studies indicate it can inhibit kinases associated with cancer progression.
Pyrimidine Derivatives as Antimicrobial Agents
Mechanism of Action
The mechanism of action of 4-benzyl-2-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of 4-benzyl-2-chloro-6-methylpyrimidine with its analogs:
Pharmacological and Industrial Relevance
- Herbicide Derivatives : Chlorimuron-ethyl (a sulfonylurea herbicide) shares the 4-chloro-6-methoxy-pyrimidine core, highlighting the role of substituents in agrochemical activity .
- Metal Coordination : Pyrimidines with mixed substituents (e.g., Cl, OMe) can act as ligands for metals, as seen in benzimidazole-pyrimidine hybrids .
Research Findings and Trends
- Reactivity: Chloro substituents at C2 or C4 are common reaction sites. For example, 2-Amino-4-chloro-6-methylpyrimidine undergoes Pd-catalyzed cross-coupling at C4, while this compound may react at C2 due to steric protection of C4 by benzyl .
- Structural Similarity : Computational studies (e.g., Tanimoto coefficients) show this compound shares >75% similarity with dichloro-phenyl and isopropylamine analogs, suggesting overlapping synthetic routes .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-benzyl-2-chloro-6-methylpyrimidine in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation .
- Conduct reactions in a fume hood or glovebox if toxic vapors are generated .
- Employ separate, sterilized tools for weighing and transferring to prevent cross-contamination .
- Dispose of waste via certified biohazard disposal services to minimize environmental impact .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Use solvent-free conditions (e.g., Morita-Baylis-Hillman reactions) to reduce side products, as demonstrated for similar pyrimidine derivatives .
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of benzylating agents (e.g., benzyl bromide) and chlorination reagents (e.g., POCl₃) .
- Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- HRMS : Confirm molecular weight (e.g., C₁₂H₁₂ClN₃, expected [M+H]⁺: 234.0794) .
- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and methyl groups (δ 2.5 ppm, singlet) .
- XRD : Resolve crystal structure to validate regiochemistry and bond angles .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrimidine ring?
- Methodological Answer :
- Use directing groups (e.g., chloro at C2) to favor substitution at C4 or C6 positions .
- Employ DFT calculations to predict electron density distribution and reactive sites .
- Compare experimental results with analogous compounds like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine to infer steric/electronic effects .
Q. How does computational modeling aid in understanding the bioactivity of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases) .
- Calculate lipophilicity (logP) and polar surface area (PSA) to predict blood-brain barrier permeability .
- Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .
Q. What experimental approaches resolve contradictions in reported stability data for halogenated pyrimidines?
- Methodological Answer :
- Conduct accelerated stability studies under varied pH, temperature, and humidity to identify degradation pathways .
- Compare HPLC purity profiles before/after stress testing to detect byproducts (e.g., dehalogenation or oxidation) .
- Cross-reference with pyrimidine analogs (e.g., 6-chloro-2-methyltriazol-4-ylpyrimidine) to contextualize stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
